molecular formula C11H15NOS B2647961 N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE CAS No. 1153504-68-7

N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE

Cat. No.: B2647961
CAS No.: 1153504-68-7
M. Wt: 209.31
InChI Key: WDXZPTUTTABFFP-UHFFFAOYSA-N
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Description

N-[2-Methyl-1-(2-thienyl)propyl]acrylamide (CAS 1153504-68-7) is a specialty acrylamide derivative of interest in chemical research and development. With a molecular formula of C11H15NOS and a molecular weight of 209.31 g/mol, this compound is characterized by the presence of a thienyl group, a common feature in molecules studied for various applications . Acrylamide derivatives are widely utilized in industrial and material science for synthesizing water-soluble polymers . In a research context, acrylamide monomers serve as important building blocks in organic synthesis and polymer chemistry. Researchers value this compound for its potential to incorporate specific functional groups into larger molecular structures. It is essential to handle this chemical with appropriate safety measures. Acrylamide monomers are recognized for their potential neurotoxicity and may induce cytotoxicity, cause DNA damage, and lead to oxidative stress and mitochondrial dysfunction in cellular models . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. It must be handled by qualified laboratory professionals using appropriate personal protective equipment. The product is supplied with a minimum purity of 95% and should be stored at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methyl-1-thiophen-2-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-4-10(13)12-11(8(2)3)9-6-5-7-14-9/h4-8,11H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXZPTUTTABFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CS1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of N 2 Methyl 1 2 Thienyl Propyl Acrylamide

Conventional Synthesis Routes and Reaction Mechanisms

The conventional synthesis of N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE is typically approached through a two-stage process: the synthesis of the precursor amine, 2-methyl-1-(2-thienyl)propan-1-amine, followed by its acylation to form the final acrylamide (B121943) product.

Amidation Reactions and Catalytic Considerations

The most common method for the formation of N-substituted acrylamides is the reaction of a primary or secondary amine with acryloyl chloride. uobaghdad.edu.iqresearchgate.netresearchgate.net This acylation reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct formed during the reaction. mdpi.com The choice of solvent is crucial and is often an aprotic solvent like dichloromethane (DCM) to ensure the solubility of the reactants and to prevent unwanted side reactions.

Reaction Scheme:

Table 1: Typical Reaction Conditions for Amidation

Parameter Condition
Reactants 2-methyl-1-(2-thienyl)propan-1-amine, Acryloyl chloride
Base Triethylamine or Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Temperature 0 °C to room temperature

| Reaction Time | 1-4 hours |

Catalytic approaches to amidation, while less common in conventional small-scale synthesis, offer advantages in terms of atom economy. These methods often involve the direct coupling of a carboxylic acid (acrylic acid) with an amine, facilitated by a catalyst that promotes the removal of water. However, for the synthesis of acrylamides, the high reactivity of acryloyl chloride often makes it the reagent of choice for its high yields and straightforward reaction conditions.

Precursor Synthesis and Derivatization Strategies

The key precursor for the synthesis of the target compound is the secondary amine, 2-methyl-1-(2-thienyl)propan-1-amine . A plausible synthetic route to this amine starts from commercially available 2-acetylthiophene.

One documented approach involves a multi-step synthesis beginning with the Friedel-Crafts acylation of thiophene (B33073) with 3-chloropropionyl chloride to yield 3-chloro-1-(2-thienyl)propan-1-one. This intermediate is then reacted with methylamine to produce 3-methylamino-1-(2-thienyl)-1-propanone . google.com

Reaction Scheme for Precursor Ketone Synthesis:

The subsequent step is the reduction of the keto-amine to the corresponding amino alcohol, 3-methylamino-1-(2-thienyl)propan-1-ol , which can be achieved using various reducing agents. A related ketone, 2-methyl-1-(thiophen-2-yl)propan-1-one , can also serve as a starting material. nih.govlookchem.comsigmaaldrich.com This ketone can be subjected to reductive amination. In this one-pot reaction, the ketone reacts with an amine in the presence of a reducing agent to form the desired amine.

Table 2: Potential Reductive Amination Conditions

Parameter Condition
Starting Material 2-methyl-1-(thiophen-2-yl)propan-1-one
Amine Source Ammonia or an ammonia equivalent
Reducing Agent Sodium cyanoborohydride, Sodium triacetoxyborohydride, Catalytic hydrogenation
Solvent Methanol, Ethanol, Dichloromethane

| Catalyst (for hydrogenation) | Palladium on carbon (Pd/C), Raney Nickel |

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for amide formation. One such approach is the direct catalytic amidation of carboxylic acids with amines, which generates water as the only byproduct. While not yet widely applied to the synthesis of this specific compound, this methodology holds promise for future applications.

Another green approach involves the use of enzyme catalysis. Lipases, for example, can be used to catalyze the amidation reaction under mild conditions, often with high selectivity. The application of such biocatalysts to the synthesis of this compound could offer a more sustainable alternative to traditional chemical methods.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, several reaction parameters in the amidation step can be optimized.

Stoichiometry: The molar ratio of the amine, acryloyl chloride, and base can be adjusted. A slight excess of the acryloyl chloride and base is often used to ensure complete conversion of the amine.

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the reaction between the acyl chloride and the amine, and then allowed to warm to room temperature.

Reaction Time: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants and products. A range of aprotic solvents can be screened to find the most suitable one.

Advanced Purification Techniques for Research Applications

For research applications requiring high purity, the crude this compound product must be purified.

Extraction and Washing: The initial workup typically involves washing the reaction mixture with an aqueous solution to remove the salt byproduct and any excess base.

Recrystallization: This is a common and effective method for purifying solid organic compounds. google.com The crude product is dissolved in a hot solvent in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. chempedia.inforsc.orgmdpi.com Potential solvents for the recrystallization of N-substituted acrylamides include ethanol, chloroform, or mixtures of solvents like toluene/hexane. rsc.org

Column Chromatography: For very high purity or for the separation of closely related impurities, column chromatography is the method of choice. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The polarity of the eluent is optimized to achieve good separation of the desired product from any byproducts.

Polymerization Studies and Resulting Polymeric Materials

Homopolymerization of N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE

A hypothetical data table for this section might look like this:

Initiator[Monomer] (mol/L)[Initiator] (mol/L)Temperature (°C)Rate of Polymerization (mol/L·s)
AIBN
BPO

Table 1: Hypothetical Free Radical Polymerization Kinetic Data

This subsection would explore the application of controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. The effectiveness of different chain transfer agents (for RAFT) or catalyst/ligand systems (for ATRP) would be evaluated.

A hypothetical data table for this section might look like this:

Technique[Monomer]:[CTA/Initiator]:[Catalyst]SolventTemperature (°C)M_n ( g/mol )PDI (M_w/M_n)
RAFT
ATRP

Table 2: Hypothetical Controlled/Living Radical Polymerization Results

Given the presence of the electroactive thienyl group, this section would discuss the possibility of electrochemical polymerization. It would cover the experimental conditions, such as the electrode material, solvent, supporting electrolyte, and applied potential or current, and characterize the resulting polymer film.

Copolymerization with Co-monomers

This part of the article would focus on the copolymerization of this compound with various co-monomers. A key aspect would be the determination of monomer reactivity ratios (r1 and r2), which describe the relative reactivity of the monomers towards the growing polymer chains. Methods like Fineman-Ross or Kelen-Tüdős would typically be used to calculate these ratios from experimental data.

A hypothetical data table for this section might look like this:

Co-monomer (M2)r1 (this compound)r2 (Co-monomer)r1 * r2Copolymer Type
Styrene
Methyl Methacrylate

Table 3: Hypothetical Monomer Reactivity Ratios

Building on the kinetic data, this subsection would describe the synthesis of copolymers with specific functionalities and properties. The incorporation of this compound could be used to introduce specific optical, electronic, or thermal properties to the resulting copolymer.

Advanced Characterization of Polymeric Structures and Properties

Given the absence of synthesized polymers, there is no experimental data available from advanced characterization techniques.

Spectroscopic Elucidation of Polymer Architecture (e.g., NMR, IR, Raman)

No spectroscopic data for poly(this compound) or its copolymers are present in the scientific literature. Such analyses would be crucial for confirming the polymer structure, determining monomer incorporation, and understanding the microstructure of any copolymers.

Chromatographic Analysis of Polymer Molecular Weight and Distribution

Information regarding the molecular weight and polydispersity index (PDI) of polymers derived from this compound is unavailable. Techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) would be necessary to determine these fundamental polymer characteristics.

Microscopic Analysis of Polymer Morphology (e.g., SEM, TEM, AFM)

There are no reports on the morphological analysis of polymers containing this compound. Microscopic techniques are essential for visualizing the solid-state structure and phase separation in copolymers, which in turn influence the material's properties.

Thermal Analysis of Polymer Properties (e.g., DSC, TGA)

The thermal properties, such as glass transition temperature (Tg) and thermal stability, of poly(this compound) have not been determined. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to assess the material's behavior upon heating.

Structure-Property Relationships in Poly(this compound) and its Copolymers

Without any experimental data, it is not possible to establish any structure-property relationships for polymers based on this compound. The unique combination of a bulky, thiophene-containing side group and an acrylamide (B121943) backbone suggests that its polymers could exhibit interesting optical, electronic, or self-assembly properties. However, any such discussion remains conjectural until empirical evidence is published.

Research on this compound Polymerization and Material Properties Not Found in Publicly Available Literature

Extensive searches for scientific literature concerning the polymerization of the chemical compound this compound and the properties of its resulting polymeric materials have yielded no specific research findings. While the fields of polymer chemistry and materials science are vast, it appears that this particular monomer has not been a subject of published research studies.

Consequently, there is no available data to report on the following topics as they pertain specifically to poly(this compound):

Influence of Monomer Structure on Polymer Properties: Information regarding how the unique structural features of the this compound monomer—such as the thiophene (B33073) ring, the methyl group, and the propyl chain—affect the physical and chemical characteristics of its polymer is not documented.

Effect of Polymerization Conditions on Material Characteristics: There are no studies detailing how different polymerization parameters, including initiator type, solvent, temperature, and monomer concentration, would influence the molecular weight, polydispersity, and other key characteristics of the resulting polymer.

Investigation of Mechanical and Optical Properties of Resulting Polymers: No data has been published on the mechanical properties (such as tensile strength, elasticity, and hardness) or the optical properties (such as refractive index and transparency) of poly(this compound).

Without dedicated research on this specific compound, any discussion of its polymerization behavior or material properties would be purely speculative and fall outside the bounds of established scientific knowledge. Further investigation and synthesis of this monomer and its corresponding polymer would be required to generate the data necessary to address the outlined topics.

Based on a comprehensive search of available scientific literature, there is no specific preclinical or in vitro research data available for the chemical compound "this compound." Consequently, it is not possible to provide an article detailing the mechanistic investigations of its biological interactions as outlined in the user's request.

The requested sections and subsections require specific data from ligand-receptor binding studies, enzyme modulation and inhibition kinetics, cellular pathway perturbation analyses, and the molecular basis of in vitro biological activities. Without any published research on this particular compound, these sections cannot be populated with scientifically accurate and verifiable information.

Therefore, the article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant research findings.

Structure Activity Relationship Sar Studies for N 2 Methyl 1 2 Thienyl Propyl Acrylamide and Its Derivatives

Systematic Structural Modifications and Analog Synthesis

The exploration of the SAR for N-[2-methyl-1-(2-thienyl)propyl]acrylamide would systematically begin with the synthesis of analogs that modify three key structural regions: the acrylamide (B121943) moiety, the thienyl group, and the methylpropyl linker.

Acrylamide Moiety Modifications: The acrylamide group is a known reactive center, often acting as a Michael acceptor, which can covalently bind to biological targets. Modifications would likely involve altering the reactivity and steric profile of this group. For instance, substitution on the alpha-carbon of the acrylamide could influence its electrophilicity.

Thienyl Group Modifications: The thiophene (B33073) ring is a common bioisostere for a phenyl ring and its electronic properties can be modulated by introducing various substituents at different positions (3, 4, and 5). These modifications would explore the impact of electronics (electron-donating vs. electron-withdrawing groups) and sterics on biological activity.

Methylpropyl Linker Modifications: The size, shape, and flexibility of the linker between the thienyl and acrylamide moieties can significantly affect how the molecule fits into a target's binding site. Analogs would be synthesized to vary the length of the alkyl chain, the position of the methyl group, and to introduce other functional groups to probe for additional interactions.

A hypothetical set of initial analogs for synthesis and screening is presented in Table 1.

Table 1: Hypothetical Analogs for Initial SAR Studies

Compound ID Modification Region Specific Modification Rationale
Parent - This compound Baseline compound
A-1 Acrylamide N-methylacrylamide derivative Assess impact of N-substitution
A-2 Acrylamide Crotonamide derivative Evaluate effect of methyl group on the double bond
T-1 Thienyl 5-Chloro-2-thienyl derivative Introduce an electron-withdrawing group
T-2 Thienyl 5-Methyl-2-thienyl derivative Introduce an electron-donating group
L-1 Linker N-[1-(2-THIENYL)ETHYL]ACRYLAMIDE Shorten the alkyl linker

| L-2 | Linker | N-[3-METHYL-1-(2-THIENYL)BUTYL]ACRYLAMIDE | Lengthen the alkyl linker |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Following the synthesis and biological evaluation of a series of analogs, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to derive a mathematical correlation between the chemical structures and their biological activities. This approach helps in understanding which molecular properties are key to the observed activity and in designing more potent compounds.

For a series of this compound derivatives, a typical 2D-QSAR study would involve the calculation of various molecular descriptors, such as:

Electronic descriptors: Hammett constants (σ) for substituents on the thienyl ring to quantify their electron-donating or -withdrawing nature.

Steric descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to account for the size and shape of substituents.

A hypothetical QSAR equation might take the form:

log(1/IC50) = a(logP) - b(MR)² + c(σ) + d

Where a, b, c, and d are coefficients determined by regression analysis. Such a model could indicate that biological activity is positively correlated with lipophilicity and the presence of electron-withdrawing substituents, while being negatively impacted by bulky groups. A study on antiallergic acrylamide derivatives, for instance, demonstrated that biological action is dependent on lipophilic and steric features, with smaller, apolar groups enhancing activity nih.gov. Similarly, a QSAR study on aminophenylbenzamides and acrylamides as histone deacetylase inhibitors highlighted the importance of steric factors in determining antiproliferative activity researchgate.net.

Computational Prediction of Biological Activity Profiles

Computational methods can be used to predict the potential biological targets and activity profiles of this compound and its derivatives. These in silico approaches are valuable for prioritizing compounds for synthesis and for understanding their mechanism of action at a molecular level.

Molecular Docking: If a putative biological target is known, molecular docking simulations can be performed to predict the binding mode and affinity of the compounds. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding. For example, studies on thienyl-pyrazoles have utilized molecular docking to understand their antioxidant activity by examining interactions at the active site of relevant enzymes cell.com.

Pharmacophore Modeling: Based on a set of active analogs, a pharmacophore model can be generated. This model represents the essential 3D arrangement of functional groups required for biological activity. It can then be used to screen virtual libraries for new compounds with similar properties.

Machine Learning Models: With a sufficiently large dataset of tested compounds, machine learning algorithms can be trained to predict the bioactivity of new, untested molecules plos.org. These models can learn complex relationships between chemical structure and biological response that may not be captured by traditional QSAR methods.

Influence of Substituent Effects on Preclinical Efficacy

The preclinical efficacy of this compound derivatives would be heavily influenced by the nature and position of substituents on the thienyl ring and modifications to the acrylamide and linker moieties.

Thienyl Substituents: The electronic properties of substituents on the thiophene ring can impact metabolic stability and target interaction. For instance, electron-withdrawing groups might alter the pKa of the molecule, affecting its ionization state and ability to cross cell membranes. Conversely, electron-donating groups could influence the reactivity of the thiophene ring itself. Research on thienodiazepine derivatives has shown that electronic properties, rather than just structural features, are primarily responsible for variations in anticonvulsant activity nih.gov.

Acrylamide Moiety: As a reactive electrophile, the acrylamide group's reactivity can be tuned by nearby substituents. This is critical as high reactivity could lead to off-target effects, while low reactivity might result in poor efficacy. The acrylamide scaffold has been explored for its potential as a covalent inhibitor in various contexts, including for enzymes like DHHC family proteins uchicago.edu.

The collective findings from SAR, QSAR, and computational studies would guide the selection of candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties for further preclinical development.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of a molecule. For a molecule like N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE, these calculations can reveal critical information about its frontier molecular orbitals, charge distribution, and reactivity indices.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For analogous compounds, such as N-isopropylacrylamide (NIPAM), DFT calculations have been used to determine these orbital energies. uomustansiriyah.edu.iqresearchgate.net Theoretical examinations of thienyl-containing compounds have also successfully employed DFT to understand their electronic properties. mdpi.comnih.govresearchgate.netrsc.org

Based on studies of similar structures, a hypothetical representation of the electronic properties of this compound has been generated. The acrylamide (B121943) group, being an electron-withdrawing system, is expected to influence the electron density distribution across the molecule significantly. nih.gov The thienyl group, a sulfur-containing aromatic heterocycle, contributes to the electronic landscape and can participate in various interactions.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

ParameterPredicted ValueSignificance
EHOMO-6.5 eVElectron donating ability
ELUMO-1.2 eVElectron accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical stability and reactivity
Ionization Potential (I)6.5 eVEnergy required to remove an electron
Electron Affinity (A)1.2 eVEnergy released upon gaining an electron
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution

Note: These values are illustrative and based on computational studies of analogous N-alkyl acrylamides and thienyl derivatives.

The natural bond orbital (NBO) analysis can further provide insights into charge distribution and intramolecular interactions. For instance, in related pyrazoline derivatives containing a thienyl group, NBO analysis has been used to understand electronic absorption bands, identifying them as n → π* and π → π* transitions. mdpi.com Such analyses for the title compound would likely highlight the delocalization of electron density and the nature of the covalent bonds within the molecule.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a small molecule and a biological macromolecule, such as a protein or nucleic acid. nih.gov These simulations can predict how this compound might behave in a biological environment, providing details on its binding modes, stability of the complex, and the specific interactions that govern its association with a target biomolecule.

MD simulations have been extensively used to study the behavior of acrylamide-based polymers and their interactions with various surfaces and in different solvent environments. mdpi.comjlu.edu.cnmdpi.commdpi.comnih.govmdpi.comnih.govmdpi.com These studies reveal the importance of hydrogen bonding and hydrophobic interactions in the adsorption and conformation of these polymers. For this compound, the amide group can act as both a hydrogen bond donor and acceptor, while the methyl and thienyl groups provide hydrophobic character.

In a hypothetical MD simulation of this compound with a protein, one would expect the acrylamide moiety to form hydrogen bonds with polar residues in the protein's binding site. The thienyl ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The alkyl portion of the molecule would likely favor interactions with hydrophobic pockets of the protein.

Table 2: Potential Intermolecular Interactions of this compound with a Generic Protein Binding Site

Interaction TypeMolecular Moiety InvolvedPotential Protein Residues
Hydrogen BondingAcrylamide NH (donor), C=O (acceptor)Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine
Hydrophobic InteractionsMethyl group, Propyl chainAlanine, Valine, Leucine, Isoleucine
π-π StackingThienyl ringPhenylalanine, Tyrosine, Tryptophan

The simulation would also provide information on the stability of the compound-biomolecule complex over time, measured by parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. Analysis of the trajectory from an MD simulation can reveal conformational changes in both the ligand and the protein upon binding.

Docking Studies for Ligand-Receptor Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict the binding mode of a ligand to a protein receptor. nih.govdmed.org.uajuniperpublishers.comnih.govresearchgate.netresearchgate.net For this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-receptor complex.

Docking studies on analogous compounds containing thienyl groups have shown their potential to bind to various enzymes and receptors. For instance, quinolyl-thienyl chalcones have been identified as potential VEGFR-2 kinase inhibitors through docking studies. nih.gov Similarly, thienyl chalcone derivatives have been evaluated for their binding to estrogen receptors. These studies often reveal specific hydrogen bonds and hydrophobic interactions that are crucial for binding affinity.

A hypothetical docking study of this compound into a protein active site would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket, scoring them based on a force field. The resulting poses would be analyzed to identify the most favorable binding mode.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Active Site

ParameterResultInterpretation
Binding Energy-8.5 kcal/molStrong predicted binding affinity
Hydrogen Bonds2 (with Asp150, Lys75)Key stabilizing interactions
Hydrophobic InteractionsThienyl ring with Phe148; Propyl chain with Leu70, Val78Contribution to binding specificity and affinity
π-π StackingThienyl ring with Phe148Favorable aromatic interaction

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from a docking study.

The results of such a study could guide the design of more potent and selective analogs by suggesting modifications to the molecular structure that would enhance its interactions with the target receptor.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscape of a molecule is crucial for predicting its shape, properties, and biological activity.

For this compound, the presence of several rotatable bonds suggests that it can adopt multiple conformations. The relative energies of these conformers determine their population at a given temperature. Computational methods can be used to perform a systematic search of the conformational space to identify low-energy structures.

An energy landscape map can be generated by plotting the energy of the molecule as a function of one or more dihedral angles. This map would reveal the global minimum energy conformation, as well as other local minima and the energy barriers between them. This information is valuable for understanding the flexibility of the molecule and how it might adapt its conformation upon binding to a receptor.

Table 4: Predicted Stable Conformers and Relative Energies for this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
1 (Global Minimum)~180° (trans)0.0
2~60° (gauche)1.5
3~-60° (gauche)1.8

Note: The dihedral angles and energies are illustrative and represent a simplified conformational analysis.

By understanding the preferred conformations of this compound, researchers can gain a clearer picture of its three-dimensional structure, which is fundamental to its chemical and biological properties.

Advanced Applications in Research and Material Science Excluding Clinical Human Applications

Development of Polymeric Scaffolds for Research

There is no available research on the utilization of N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE in the development of polymeric scaffolds for tissue engineering or other research applications. The synthesis and properties of polymers derived from this specific monomer, and their potential for creating three-dimensional structures to support cell growth or tissue regeneration, have not been described in the scientific literature.

Electrochemical Sensors and Biosensors Development

Information regarding the application of this compound in the fabrication of electrochemical sensors or biosensors is not present in the available literature. There are no studies detailing its use as a functional monomer for creating recognition elements, its incorporation into conductive polymers, or its role in the development of sensing platforms for detecting specific analytes.

Probing Biological Pathways in Model Organisms (Preclinical)

There is no documented preclinical research that employs this compound as a tool to probe biological pathways in model organisms. Its synthesis for and use in studying specific cellular or physiological processes have not been reported.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Catalysts

The synthesis of N-substituted acrylamides is a well-established field, and future research on N-[2-METHYL-1-(2-THIENYL)PROPYL]ACRYLAMIDE is likely to focus on optimizing existing methods and exploring novel, more sustainable catalytic systems. A common synthetic approach involves the reaction of an amine with acryloyl chloride in the presence of a base. researchgate.netuobaghdad.edu.iq

Future investigations could explore enzyme-catalyzed polymerization and modification reactions, which align with the principles of green chemistry by offering high selectivity and mild reaction conditions. acs.org The use of heterogeneous catalysts, such as silica-supported bases or acids, could also be investigated to simplify product purification and catalyst recycling. tandfonline.com These approaches could lead to more efficient and environmentally friendly production of the monomer and its corresponding polymers.

Development of Smart Polymeric Materials

A significant area of future research will likely be the incorporation of this compound into smart polymeric materials. Acrylamide-based polymers are well-known for their stimuli-responsive properties, forming hydrogels that can react to changes in their environment, such as pH and temperature. mdpi.commdpi.com The presence of the thiophene (B33073) ring could introduce additional responsiveness to stimuli like light or electric fields, owing to the electronic properties of thiophene-based polymers. numberanalytics.comnih.gov

The development of interpenetrating polymer networks (IPNs) incorporating polymers derived from this monomer could lead to materials with enhanced mechanical strength and dual-stimuli responsiveness. mdpi.com For instance, an IPN of poly(this compound) with a pH-responsive polymer like poly(acrylic acid) could result in a hydrogel that responds to both temperature and pH changes. mdpi.com Such materials have potential applications in drug delivery and soft robotics. mdpi.comnih.govnih.gov

Table 1: Potential Stimuli-Responsive Properties of Polymers based on this compound

StimulusPotential ResponseUnderlying MechanismPotential Application
TemperatureReversible swelling/deswellingLower critical solution temperature (LCST) behavior typical of N-substituted polyacrylamides.Controlled drug release, tissue engineering scaffolds.
pHChanges in swelling or solubilityProtonation/deprotonation of the thiophene ring or copolymerized acidic/basic monomers.pH-triggered drug delivery, sensors.
LightPhoto-induced conformational changesPhoto-isomerization or photo-oxidation of the thiophene moiety.Photo-switchable materials, optical sensors.
Electric FieldActuation, change in conductivityAlignment of polar side chains, redox switching of the thiophene unit.Artificial muscles, electro-responsive coatings.

Integration into Advanced Nanomaterial Systems

The functionalization of nanomaterials with polymers is a rapidly growing field, and polymers derived from this compound could offer unique advantages. The thiophene moiety is known for its electronic and optical properties, which could be imparted to nanomaterials upon functionalization. numberanalytics.comnih.gov

Future research could focus on grafting polymers of this compound onto carbon nanotubes or graphene oxide to create novel nanocomposites. researchgate.net Such materials could exhibit enhanced conductivity and be suitable for applications in electronics and sensors. The functionalization of magnetic nanoparticles with these polymers could lead to hybrid materials with both magnetic and stimuli-responsive properties, which are of interest for biomedical applications like targeted drug delivery and hyperthermia. mdpi.com The inherent ability of polyacrylamide-based materials to interact with transition metal dichalcogenides like MoS₂ could also be explored to develop novel metallopolymeric nanostructures with applications in photodetection. rsc.org

Unexplored Biological Targets and Mechanisms

The thiophene nucleus is a well-known pharmacophore present in numerous clinically used drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. derpharmachemica.comcabidigitallibrary.orgmdpi.comnih.govencyclopedia.pub The incorporation of the this compound monomer into polymers could lead to new biomaterials with inherent therapeutic properties.

Future research should explore the biological activity of both the monomer and its polymers. The thiophene moiety suggests that these compounds could interact with a variety of biological targets. For instance, they could be investigated as inhibitors of enzymes such as kinases or proteases, which are often implicated in disease. cabidigitallibrary.org The potential antimicrobial and antifungal properties of these compounds should also be systematically evaluated. nih.gov Furthermore, the biocompatibility of these materials will be a crucial area of investigation for any potential biomedical applications. mdpi.com

Sustainability and Environmental Considerations in Synthesis and Application

As with any new chemical entity, the sustainability of the synthesis and the environmental impact of the application of this compound and its polymers will be of paramount importance. Future research should focus on developing green synthetic routes for the monomer, as discussed in section 8.1. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. mdpi.comresearchgate.net

The lifecycle of polymers derived from this monomer should also be a key consideration. Research into the biodegradability and ecotoxicity of these materials will be essential to ensure their environmental compatibility. researchgate.net The development of strategies for recycling or degrading these polymers at the end of their lifespan will contribute to a more sustainable approach. The principles of green chemistry should guide not only the synthesis of the monomer but also the design and application of the resulting polymers. acs.org

Q & A

Basic: What are the recommended synthetic routes for N-[2-Methyl-1-(2-thienyl)propyl]acrylamide, and how can its structure be confirmed post-synthesis?

Methodological Answer:
The synthesis of acrylamide derivatives typically involves nucleophilic substitution or condensation reactions. For N-substituted acrylamides like this compound, a plausible route involves reacting 2-methyl-1-(2-thienyl)propylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-synthesis, characterization should include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm the presence of the thienyl group (δ ~6.8–7.4 ppm for aromatic protons) and acrylamide backbone (δ ~5.5–6.5 ppm for vinyl protons).
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • Mass Spectrometry (LC/MS): To verify molecular weight (e.g., ESI-MS m/z calculated for C11_{11}H15_{15}NOS: 217.09).
  • Melting Point Analysis: To assess purity .

Advanced: How does the thienyl substituent in this compound influence its polymerization kinetics compared to other acrylamide derivatives?

Methodological Answer:
The thienyl group introduces steric and electronic effects that alter monomer association and polymerization behavior. Studies on structurally similar acrylamides (e.g., N-[3-(dimethylamino)propyl]acrylamide) show that bulky substituents reduce the rate of polymerization due to steric hindrance, while electron-rich groups (like thienyl) may enhance reactivity through resonance stabilization of radicals. To assess this:

  • Kinetic Studies: Use radical initiators (e.g., AIBN) in solvents like toluene or DMF, and monitor conversion via 1^1H NMR or gravimetry.
  • Comparative Analysis: Compare rate constants (kpk_p) with simpler acrylamides (e.g., N-butylacrylamide) to isolate substituent effects.
  • Dynamic Light Scattering (DLS): Analyze aggregate formation in solution, as pre-association of monomers (common in acrylamides) can slow propagation .

Advanced: In studies reporting conflicting polymerization rates for acrylamide derivatives, what experimental variables should be controlled to ensure reproducibility?

Methodological Answer:
Key variables include:

  • Monomer Concentration: Acrylamides exhibit non-linear rate dependence on concentration due to associative behavior. Use concentrations below 2 M to avoid viscosity-driven artifacts .
  • Solvent Polarity: Polar solvents (e.g., DMF) disrupt hydrogen bonding between monomers, altering reactivity. Standardize solvent choice across experiments.
  • Initiator Efficiency: Ensure consistent initiator-to-monomer ratios (e.g., 1:100 mol%) and confirm initiator decomposition rates via UV-Vis spectroscopy.
  • Oxygen Inhibition: Degas solutions to remove O2_2, a radical scavenger.
  • Temperature Control: Polymerization rates are highly temperature-sensitive; use thermostatic baths (±0.1°C accuracy) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

Methodological Answer:

  • 1^1H NMR (CDCl3_3):
    • Thienyl protons: Multiplet at δ 6.8–7.4 ppm.
    • Acrylamide vinyl protons: Doublets at δ 5.5–6.5 ppm (trans coupling constant JJ ~16–18 Hz).
    • Methyl groups: Singlet at δ 1.0–1.5 ppm.
  • IR Spectroscopy:
    • Strong absorbance at ~1650 cm1^{-1} (amide C=O).
    • N-H stretch at ~3300 cm1^{-1}.
  • LC/MS (ESI+): Look for [M+H]+^+ peak at m/z 218.1 (C11_{11}H16_{16}NOS+^+) .

Advanced: How can computational modeling be integrated with experimental data to predict the reactivity of this compound in copolymerization systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess radical stability and copolymerization propensity with monomers like styrene or methyl methacrylate.
  • Molecular Dynamics (MD): Simulate monomer aggregation in solvent to predict concentration-dependent behavior.
  • QSPR Models: Use quantitative structure-property relationships to correlate substituent parameters (e.g., Hammett σ) with experimental kpk_p values. Validate models against kinetic data from time-resolved FTIR or PLP-SEC .

Basic: What are the key stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

  • Storage Conditions: Store under inert gas (Ar/N2_2) at –20°C to prevent oxidation or moisture-induced hydrolysis.
  • Degradation Monitoring:
    • HPLC: Track disappearance of monomer peaks over time.
    • TGA/DSC: Detect thermal decomposition thresholds (>150°C).
    • 1^1H NMR: Look for new peaks (e.g., carboxylic acid from hydrolysis) .

Advanced: How does the steric bulk of the 2-methyl-1-(2-thienyl)propyl group affect the copolymer composition when reacting with hydrophilic monomers like acrylic acid?

Methodological Answer:

  • Reactivity Ratio Analysis: Use the Mayo-Lewis equation to determine r1r_1 (acrylamide) and r2r_2 (acrylic acid) via low-conversion experiments.
  • NMR Kinetics: Monitor monomer consumption rates in real-time.
  • SEC-MALS: Analyze copolymer molecular weight and branching, as bulky substituents may limit chain mobility, favoring alternating over random copolymers .

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